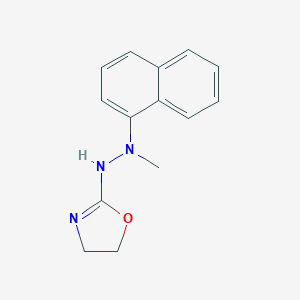

Methoxymethyl isothiocyanate

Descripción general

Descripción

Synthesis Analysis

MMI's synthesis has been explored in different contexts, including the creation of isothiocyanato complexes and their structural characterization. For instance, the synthesis and structural characterization of isothiocyanato-cobalt(II) complexes with 4-methoxypyridine as a co-ligand have been reported, demonstrating diverse geometries and the formation of a 1D coordination polymer with metamagnetic transition properties (Mautner et al., 2018). Another example includes the formation and reaction of carbonyl ylides with isothiocyanates, showcasing a cycloaddition reaction that offers insights into the synthetic versatility of MMI (Ibata et al., 1992).

Molecular Structure Analysis

The molecular structure of MMI and related compounds has been elucidated through various studies. Research on the alkoxy isothiocyanates, such as MMI, identified through pyrolysis and further supported by IR spectroscopy and theoretical calculations, provides detailed insights into the molecular structure of these compounds (Bech et al., 1999).

Chemical Reactions and Properties

MMI's reactivity has been demonstrated in several chemical reactions, including its use in the synthesis of complex heterocycles and its peculiar reactivity with pentaphenylborole. These studies reveal MMI's capability to participate in unique chemical transformations and form novel molecular structures (Huang & Martin, 2016).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of MMI are closely related to its functional group, the isothiocyanate group, which is known for its reactivity in various organic synthesis reactions. Studies like the synthesis and reaction mechanisms of MMI derivatives provide insight into its chemical behavior, including reactivity patterns and potential for forming diverse chemical structures (Nedolya et al., 2002).

Aplicaciones Científicas De Investigación

-

Antimicrobial Activity Against Human Infections

- Field : Medical Science

- Application : Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . They have been investigated for their antimicrobial properties against human pathogens .

- Method : The use of plant-derived products as antimicrobial agents has been investigated in depth .

- Results : Although the antimicrobial activity of ITCs against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens .

-

Thiophene Synthesis

- Field : Organic Chemistry

- Application : Isothiocyanates have been used in the synthesis of thiophene derivatives .

- Method : This microreview focuses on the recently published literature in 2013–2018 for the synthesis of thiophene derivatives based on isothiocyanates as key reactant .

- Results : Thiophene derivatives are an important class of heterocyclic compounds applied in medicinal chemistry, pharmacology, agrochemistry, and materials science .

-

Health Benefits and Potential Food Applications

- Field : Nutrition and Food Science

- Application : Isothiocyanates have received attention from researchers for their possible application in the pharmacological and food industry .

- Method : Epidemiological and experimental evidences suggest that isothiocyanates reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .

- Results : Isothiocyanates have been suggested to have health benefits, including reducing oxidative stress .

-

Cancer Prevention

- Field : Medical Science

- Application : Isothiocyanates have been studied for their potential role in cancer prevention .

- Method : Research has focused on the potential of these compounds to inhibit carcinogenesis and mutagenesis .

- Results : While results are promising, more research is needed to fully understand the mechanisms of action and potential applications .

-

Neurodegenerative Diseases

- Field : Neurology

- Application : Isothiocyanates may have potential therapeutic applications in neurodegenerative diseases .

- Method : Studies have explored the neuroprotective effects of these compounds .

- Results : Preliminary findings suggest that isothiocyanates may help protect against neurodegenerative diseases, but more research is needed .

-

Agriculture

- Field : Agriculture

- Application : Isothiocyanates have been used in agriculture for their insecticidal properties .

- Method : These compounds can be used as natural pesticides to protect crops .

- Results : Isothiocyanates have shown effectiveness in controlling certain pests, contributing to sustainable farming practices .

Safety And Hazards

- Toxicity : MMITC is toxic and can cause skin and eye irritation.

- Handling Precautions : Proper protective equipment (gloves, goggles) should be worn during handling.

- Environmental Impact : MMITC can contaminate soil and water, affecting ecosystems.

Direcciones Futuras

Research on MMITC should focus on:

- Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.

- Biological Activity : Investigate MMITC’s potential as an anticancer agent or in other therapeutic applications.

- Environmental Fate : Study its persistence and degradation pathways in soil and water.

Propiedades

IUPAC Name |

isothiocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVODLGSMJMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173679 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxymethyl isothiocyanate | |

CAS RN |

19900-84-6 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19900-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)